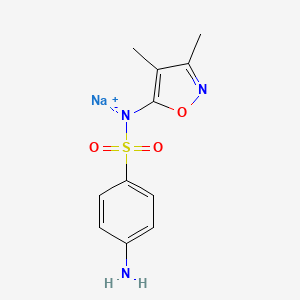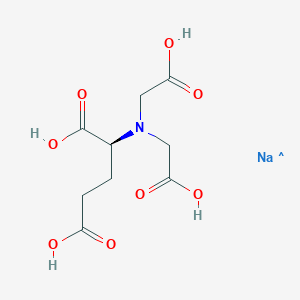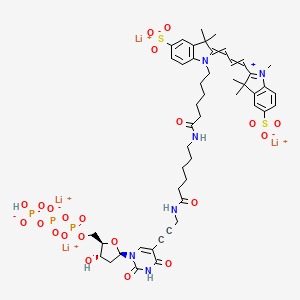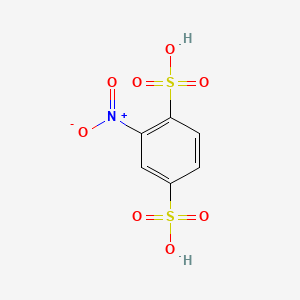
Sulfisoxazole sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfisoxazole sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is effective against a wide range of gram-positive and gram-negative organisms. This compound works by inhibiting the growth and multiplication of bacteria, making it a valuable tool in the fight against bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sulfisoxazole sodium involves several key steps:
Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours.
Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, stirred, and heated to 70-75°C for 4-5 hours. The mixture is then cooled, and the pH is adjusted to 4-5 using concentrated hydrochloric acid.
Salt Forming Reaction: Sulfisoxazole is dissolved in purified water, and 30% liquid alkali is added dropwise to adjust the pH to 8-9.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and pH adjustment helps maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Sulfisoxazole sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Sulfisoxazole sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is used in clinical research to develop new treatments for bacterial infections and to study the pharmacokinetics and pharmacodynamics of sulfonamide antibiotics.
Industry: This compound is used in the development of new antibacterial agents and in the formulation of pharmaceutical products
Mecanismo De Acción
Sulfisoxazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to folic acid. By preventing the condensation of pteridine with para-aminobenzoic acid (PABA), this compound effectively halts the production of dihydrofolic acid, thereby inhibiting bacterial growth and multiplication .
Comparación Con Compuestos Similares
Sulfisoxazole sodium is part of the sulfonamide class of antibiotics, which includes several similar compounds:
Sulfamethoxazole: Similar in structure and function, but often used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Sulfapyridine: Used primarily in the treatment of dermatitis herpetiformis.
Sulfacetamide: Commonly used in ophthalmic preparations for eye infections
Uniqueness
This compound is unique in its specific activity against a wide range of bacterial infections and its relatively short duration of action compared to other sulfonamides. Its effectiveness in treating urinary tract infections, meningitis, and other bacterial infections makes it a valuable antibiotic in both clinical and research settings .
Propiedades
Número CAS |
2200-44-4 |
|---|---|
Fórmula molecular |
C11H12N3NaO3S |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide |
InChI |
InChI=1S/C11H12N3O3S.Na/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;/h3-6H,12H2,1-2H3;/q-1;+1 |
Clave InChI |
XGZAZJYPRJGHIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Números CAS relacionados |
127-69-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)




![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)







